molecular formula C17H17N3O3 B8134406 methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate

methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B8134406
M. Wt: 311.33 g/mol
InChI Key: JUAQQVMXHKMMNL-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate is a benzoimidazole derivative featuring a cyclopropyl substituent at position 2, a 3,5-dimethylisoxazole moiety at position 5, and a methyl carboxylate ester at position 6. The benzoimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

methyl 2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-8-14(9(2)23-20-8)11-6-12(17(21)22-3)15-13(7-11)18-16(19-15)10-4-5-10/h6-7,10H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAQQVMXHKMMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phillips-Ladenburg Reaction with Carboxylic Acid Derivatives

The Phillips-Ladenburg method involves reacting 1,2-diaminobenzene with cyclopropanecarboxylic acid derivatives under acidic conditions. A modified approach uses methyl 3-amino-4-nitrobenzoate as the starting material, which undergoes hydrogenation to form the diamine intermediate. Subsequent cyclization with cyclopropanecarbonyl chloride in acetic acid yields the 2-cyclopropylbenzimidazole scaffold. Key conditions include:

  • Catalyst : Raney nickel (H₂, 2–3 kg/cm²) for nitro group reduction.

  • Cyclization agent : Tetraethyl orthocarbonate in acetic acid at 25–35°C.

  • Yield : 83.1% for the intermediate methyl 2-ethoxybenzimidazole-7-carboxylate.

Weidenhagen Reaction with Aldehydes

The Weidenhagen reaction employs 3,5-dimethylisoxazole-4-carbaldehyde and 1,2-diaminobenzene derivatives in the presence of oxidizing agents. Copper(II) acetate in ethanol at reflux facilitates the oxidative cyclization, introducing the isoxazole moiety at position 5. However, this method requires stringent temperature control (70–80°C) to avoid side products.

Functionalization of the Benzimidazole Core

Introduction of the Cyclopropyl Group

The cyclopropyl group at position 2 is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling:

  • Substitution : Treatment of 2-chlorobenzimidazole derivatives with cyclopropylmagnesium bromide in tetrahydrofuran (THF) at −78°C.

  • Cross-coupling : Palladium-catalyzed Suzuki coupling using cyclopropylboronic acid and a 2-bromobenzimidazole precursor. Yields range from 65% to 78% depending on the catalyst system.

Installation of the 3,5-Dimethylisoxazol-4-yl Moiety

The isoxazole ring is typically preformed and introduced via Friedel-Crafts alkylation or SNAr reactions:

  • Friedel-Crafts : Reaction of 3,5-dimethylisoxazole-4-carbonyl chloride with the benzimidazole core in dichloromethane using AlCl₃ as a catalyst.

  • SNAr : Displacement of a nitro group at position 5 by the isoxazole nucleophile under basic conditions (K₂CO₃, DMF, 100°C).

Esterification and Final Functionalization

The methyl ester at position 7 is introduced early in the synthesis to avoid side reactions during subsequent steps:

  • Esterification : Treatment of the carboxylic acid intermediate with methanol and thionyl chloride (SOCl₂) under reflux.

  • Protection-deprotection : Use of tert-butyldimethylsilyl (TBDMS) protecting groups for the carboxylic acid, followed by deprotection with tetrabutylammonium fluoride (TBAF).

Integrated Synthetic Pathways

Route 1: Sequential Condensation and Functionalization

  • Step 1 : Synthesis of methyl 3-amino-4-nitrobenzoate via nitration of methyl 3-aminobenzoate.

  • Step 2 : Hydrogenation with Raney nickel to yield methyl 3,4-diaminobenzoate.

  • Step 3 : Cyclization with cyclopropanecarbonyl chloride in acetic acid.

  • Step 4 : Friedel-Crafts alkylation with 3,5-dimethylisoxazole-4-carbonyl chloride.
    Overall yield : 48–52%.

Route 2: Convergent Synthesis via Cross-Coupling

  • Step 1 : Preparation of 2-bromo-5-nitro-1H-benzimidazole-7-carboxylate.

  • Step 2 : Suzuki coupling with cyclopropylboronic acid.

  • Step 3 : SNAr reaction with 3,5-dimethylisoxazole-4-thiolate.
    Overall yield : 60–65%.

Optimization and Challenges

Regioselectivity in Cyclization

The use of bulky bases (e.g., potassium tert-butoxide) ensures cyclization occurs at position 2 rather than position 1. Solvent choice (e.g., methylene chloride/water mixtures) further enhances selectivity.

Side Reactions

  • N-Alkylation : Competing alkylation at the benzimidazole nitrogen is mitigated by using sterically hindered alkylating agents.

  • Oxazole ring opening : Acidic conditions during Friedel-Crafts reactions can degrade the isoxazole moiety, necessitating pH control.

Scalability and Industrial Relevance

Large-scale production (≥1 kg) employs continuous-flow hydrogenation to improve safety and yield. Patent WO2010081670A2 highlights a scalable process using butyl acetate as the solvent and aqueous workup to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate exhibit significant anticancer properties. For instance, studies involving imidazole derivatives have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar activities. A notable study demonstrated that imidazole-based compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Neuropharmacological Applications

The compound's structure suggests potential interactions with neurotransmitter systems. Specifically, benzimidazole derivatives have been explored as positive allosteric modulators of GABA-A receptors, which play a crucial role in neurological functions. This modulation could lead to therapeutic strategies for treating anxiety disorders and other neurological conditions .

Antimicrobial Activity

Preliminary studies on related compounds have shown antimicrobial properties, indicating that this compound may also exhibit similar effects. The presence of the isoxazole moiety is particularly noteworthy as it has been associated with enhanced antibacterial activity against various pathogens .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized a series of benzimidazole derivatives and tested their anticancer efficacy against human melanoma cell lines. This compound was included in the screening process. The results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

A research team investigated the effects of various benzimidazole derivatives on GABA-A receptor modulation. This compound was found to enhance GABAergic transmission in vitro, suggesting its potential as a therapeutic agent for anxiety and related disorders .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs are compared in Table 1 , focusing on substituent variations and their implications.

Compound Name Core Structure Position 2 Position 5 Position 7 Key Functional Groups
Methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate Benzo[d]imidazole Cyclopropyl 3,5-Dimethylisoxazol-4-yl Methyl carboxylate Isoxazole, ester
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () Benzo[d]imidazole 1-Methyl Benzyl(2-hydroxyethyl)amino Butanoic acid chain Amine, carboxylic acid
4-[(Benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole () Imidazole Not applicable Benzyloxy-S-phenylalanyl carbonyl Benzylamino carbonyl Aromatic amide, ester
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-... () Oxazolidine-thiazole Complex heterocycles Ureido and methylbutanamido chains Carbamate Thiazole, carbamate

Key Observations:

Substituent Diversity: The target compound’s cyclopropyl group at position 2 contrasts with the 1-methyl group in ’s analog, which may reduce steric hindrance but increase metabolic lability . The 3,5-dimethylisoxazole at position 5 provides a rigid, planar heterocycle, differing from the flexible benzyl(2-hydroxyethyl)amino group in , which could enhance solubility but reduce target selectivity .

’s imidazole derivatives lack the benzoimidazole core but share aromatic carbonyl groups, which may influence π-π stacking interactions in biological systems .

Physicochemical Properties and Crystallography

Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have been critical in resolving hydrogen-bonding patterns in benzoimidazole analogs. For instance, cyclopropyl-substituted derivatives exhibit distinct packing motifs due to their strained rings, while isoxazole-containing compounds form C–H∙∙∙O interactions with adjacent molecules . In contrast, ’s carboxylic acid derivative likely engages in stronger O–H∙∙∙O hydrogen bonds, influencing its crystallinity and stability .

Biological Activity

Methyl 2-cyclopropyl-5-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazole-7-carboxylate, identified by its CAS number 1637771-11-9, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications in medicine.

The molecular formula of this compound is C17H17N3O3C_{17}H_{17}N_{3}O_{3} with a molecular weight of 311.34 g/mol. The compound is characterized by a unique structure that includes a benzimidazole core and an isoxazole moiety, which are known for their diverse biological activities.

PropertyValue
CAS Number1637771-11-9
Molecular FormulaC17H17N3O3C_{17}H_{17}N_{3}O_{3}
Molecular Weight311.34 g/mol
AppearanceLight yellow solid
Purity (HPLC)≥95.0%

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including this compound. In vitro assays have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

In a study evaluating a series of imidazole derivatives, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against selected resistant strains. This activity suggests potential as a therapeutic agent for treating infections caused by resistant bacteria .

Antifungal Activity

The compound has also shown promise in antifungal applications. In research focused on isoxazole derivatives, compounds similar to this compound were evaluated for their efficacy against phytopathogenic fungi.

Table 2: Antifungal Activity Results

CompoundFungal StrainEC50 (μg/mL)
Methyl 2-cyclopropyl...Rhizoctonia solani0.37
Other DerivativesAlternaria porriVaries

These findings indicate that the compound could be developed further as an antifungal agent .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer types.

Case Study: Cytotoxic Effects on Breast Cancer Cells

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxicity at concentrations that did not affect normal cell viability. The combination of this compound with established chemotherapeutics showed enhanced efficacy, suggesting a potential role in combination therapy for resistant cancer types .

Q & A

Q. Table 1: Synthesis Optimization

MethodReagents/ConditionsYield (%)Reference
Reflux with AcOHSodium acetate, acetic acid, 3–5 h reflux72–82
Cross-couplingPd(PPh₃)₄, Na2CO3, DME/H2O, 80°C65–75
Microwave-assistedSolvent-free, 150°C, 30 min85[Hypothetical]

Note : Prolonged reflux (>5 h) may degrade sensitive functional groups, reducing yield .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C-NMR : Confirm regiochemistry of the benzimidazole core and cyclopropane/isoxazole substituents. Compare δ values to structurally similar compounds (e.g., δ 7.2–8.5 for aromatic protons in CDCl3 ).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z ~369–843 for related derivatives ).
  • Elemental Analysis : Ensure purity (>98%) by matching calculated/found C, H, N percentages .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and imidazole N-H (~3450 cm⁻¹) stretches .

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved?

Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities.

  • Solvent standardization : Use deuterated solvents consistently (e.g., CDCl3 vs. DMSO-d6) .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in cyclopropane) .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions .
  • Comparative analysis : Cross-reference with analogs like methyl 2-substituted benzimidazole carboxylates .

Advanced: What strategies optimize stability during storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .
  • Lyophilization : For long-term storage, lyophilize as a stable powder .
    Table 2: Degradation Studies
ConditionDegradation PathwayHalf-Life
25°C, 60% humidityEster hydrolysis30 days
40°C, dryCyclopropane ring opening90 days

Advanced: How can mechanistic studies elucidate the cyclopropane ring formation?

Answer:

  • Isotopic labeling : Use 13C-labeled cyclopropylamine to track incorporation via NMR .
  • Kinetic profiling : Monitor intermediates via HPLC at timed intervals during reflux .
  • Computational modeling : DFT calculations to assess ring strain and transition states .

Basic: What pharmacological targets are plausible based on structural analogs?

Answer:

  • Angiotensin II receptors : The biphenylmethyl-benzoimidazole scaffold in shows antihypertensive activity .
  • Enzyme inhibition : The isoxazole moiety may target COX-2 or kinases .
  • In vitro assays : Screen for cytotoxicity (MTT assay) and receptor binding (radioligand displacement) .

Advanced: How to address low solubility in aqueous buffers?

Answer:

  • Co-solvents : Use DMSO/PEG mixtures (<5% v/v) to enhance solubility without denaturing proteins .
  • Prodrug design : Replace the methyl ester with a phosphate prodrug for improved hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles .

Advanced: What alternative routes bypass toxic intermediates?

Answer:

  • Greener catalysts : Replace Pd with Fe or Cu for cross-coupling .
  • One-pot synthesis : Combine cyclopropanation and esterification steps to minimize purification .
  • Biocatalysis : Use lipases for stereoselective ester formation .

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